molecular formula C28H34N2O11 B043446 Bapta-tmfm CAS No. 96315-11-6

Bapta-tmfm

Cat. No. B043446
CAS RN: 96315-11-6
M. Wt: 574.6 g/mol
InChI Key: GKTVRWOCZLYLJV-UHFFFAOYSA-N
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Description

Bapta-tmfm is a synthetic compound that has been used in a wide range of scientific research applications. It is a member of the family of compounds known as benzotriazoles, and has a variety of biochemical and physiological effects.

Scientific Research Applications

Neuroprotection in Ischemic Injury
BAPTA-AM, as a cell-permeant Ca2+ chelator, has been shown to significantly reduce neuronal injury induced by excitotoxic and ischemic conditions both in vitro and in vivo. Studies have demonstrated its effectiveness in attenuating glutamate-induced intracellular Ca2+ increases and neurotoxicity in neuronal cultures. When administered intravenously in animal models, BAPTA-AM accumulated in neurons across various brain regions, contributing to neuroprotection by reducing calcium-dependent excitability changes in neurons, thus offering a novel therapeutic approach to treat neuronal ischemia and potential clinical applications (Tymianski et al., 1993).

Mechanism of Neuroprotection
Further investigations into BAPTA-AM's neuroprotective mechanism revealed its capacity to inhibit excitatory synaptic transmission in hippocampal neurons, highlighting its role in attenuating synaptic transmission and subplasma membrane Ca2+ excess. These effects contribute to its protective efficacy against cerebral ischemia, suggesting that BAPTA-AM's neuroprotective properties extend beyond immediate injury phases, offering potential for long-term treatment strategies in focal cerebral ischemia (Tymianski et al., 1994).

Impact on Cellular Function
Beyond neuroprotection, BAPTA-AM's effects on cellular functions have been explored, including its influence on gene expression and cellular stress responses. For example, loading cells with BAPTA-AM has been associated with the activation of the endoplasmic reticulum stress response, indicating that its impact extends to various cellular processes beyond calcium chelation (Paschen et al., 2003).

Enhancement of Endothelial Prostacyclin Production
Research has also demonstrated BAPTA-AM's ability to enhance endothelial production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. This action suggests potential therapeutic applications in vascular health, highlighting its multifaceted role in cellular protection and regulatory mechanisms (Boeynaems et al., 1993).

Safety and Hazards

BAPTA-TMFM is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection .

Future Directions

Novel approaches for the future of small molecule-based fluorescent probes like BAPTA-TMFM include combinatorial probe development and the use of protein/peptide tag technology .

Mechanism of Action

Target of Action

Bapta-TMFM is a fluorescent chelating indicator primarily used to study the role of cytosolic free calcium . Calcium ions (Ca2+) play a vital role in a broad range of cell biological and physiological processes in all eukaryotic cell types .

Mode of Action

This compound interacts with its target, cytosolic free calcium, by chelating the calcium ions . This interaction allows the compound to serve as an indicator, enabling the visualization of calcium signaling in cells .

Biochemical Pathways

The chelation of calcium ions by this compound affects various biochemical pathways. For instance, it has been found to inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of mTORC1 activity . This inhibition impairs glycolysis, leading to diminished mTORC1 activity and a rapid decline in MCL-1-protein levels .

Pharmacokinetics

Like many other fluorescent indicators, it is likely to be cell-permeable, allowing it to be readily loaded into the cytosol of cells . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The action of this compound results in a change in the fluorescence properties in the presence of its target molecule, cytosolic free calcium . This allows for the visualization of calcium signaling in cells . Additionally, the inhibition of PFKFB3 by this compound leads to a decrease in mTORC1 activity and a rapid decline in MCL-1-protein levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to chelate calcium ions . Furthermore, the compound’s fluorescence properties may be affected by the solvent used . .

properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O11/c1-19-6-8-21(29(14-25(32)36-2)15-26(33)37-3)23(12-19)40-10-11-41-24-13-20(18-31)7-9-22(24)30(16-27(34)38-4)17-28(35)39-5/h6-9,12-13,18H,10-11,14-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTVRWOCZLYLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)C=O)N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370721
Record name BAPTA-TMFM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96315-11-6
Record name N-[2-[2-[2-[Bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-methylphenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96315-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAPTA-TMFM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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